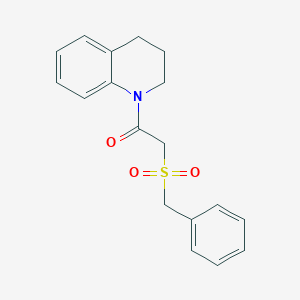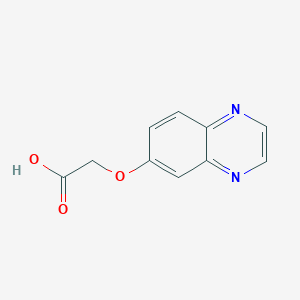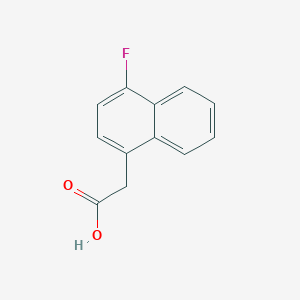
1-((1-Hydroxycyclopentyl)methyl)-3-(2-phenoxyethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-Hydroxycyclopentyl)methyl)-3-(2-phenoxyethyl)urea, commonly known as HET0016, is a potent and selective inhibitor of the enzyme 20-hydroxyeicosatetraenoic acid (20-HETE) synthase. 20-HETE is a bioactive lipid that plays a crucial role in the regulation of vascular tone, renal function, and inflammation. HET0016 has been widely used in scientific research to investigate the role of 20-HETE in various physiological and pathological processes.
Aplicaciones Científicas De Investigación
Synthesis and Metabolism
Metabolism of Carcinostatic Ureas
Research on the metabolism of carcinostatic ureas by rat liver microsomes has shown that liver microsomal metabolism can produce several metabolites from carcinostatic urea derivatives. This study highlights the complexity of urea metabolism and the formation of potentially active or toxic metabolites, indicating the importance of understanding urea derivatives' metabolic pathways in drug development and toxicity studies (May et al., 1979).
Cocondensation of Urea with Methylolphenols
The reaction of urea with methylolphenols under acidic conditions has been investigated, showing the formation of various urea derivatives. This research demonstrates the chemical versatility of urea in forming complex structures and its potential applications in polymer science and material engineering (Tomita & Hse, 1992).
Potential Therapeutic Applications
Urease Inhibitors
Urease inhibitors have been identified as potential drugs for treating gastric and urinary tract infections caused by urease-producing bacteria. This research underscores the therapeutic potential of urea derivatives in addressing infections by targeting enzymatic activity (Kosikowska & Berlicki, 2011).
Acetylcholinesterase Inhibitors
Flexible urea derivatives have been synthesized and assessed for their antiacetylcholinesterase activity, suggesting their potential use in treating neurodegenerative diseases such as Alzheimer's by inhibiting acetylcholinesterase (Vidaluc et al., 1995).
Analytical and Biochemical Evaluation
NMR Spectroscopic Investigation of Urea-Formaldehyde Resin Synthesis
Detailed NMR spectroscopic studies of urea-formaldehyde resin synthesis have elucidated the complex reaction network involved, providing valuable insights for the chemical industry and applications in material science (Steinhof et al., 2014).
Propiedades
IUPAC Name |
1-[(1-hydroxycyclopentyl)methyl]-3-(2-phenoxyethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c18-14(17-12-15(19)8-4-5-9-15)16-10-11-20-13-6-2-1-3-7-13/h1-3,6-7,19H,4-5,8-12H2,(H2,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPIKRPZLOXZYNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)NCCOC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[1-(2-cyanobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide](/img/structure/B2368033.png)
![3-phenyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2368034.png)

![ethyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2368037.png)

![1-(3-methoxypropyl)-9-methyl-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2368039.png)
![methyl 3-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-7-hydroxy-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2368043.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2368046.png)



![2-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2368051.png)